

Tinidazole Analytical Standard: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tinidazole (Standard)

Cat. No.: B151819

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This technical guide provides an in-depth overview of the analytical standard for Tinidazole, a crucial anti-protozoal and antibacterial agent. This document outlines its chemical identity, analytical methodologies for quality control, and its metabolic and mechanistic pathways.

Core Identity of Tinidazole Analytical Standard

The definitive identifier for the Tinidazole analytical standard is its Chemical Abstracts Service (CAS) Registry Number.

| Compound | CAS Number |
|------------|---------------------------------|
| Tinidazole | 19387-91-8 ^{[1][2][3]} |

Synonyms: 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole Molecular Formula: $C_8H_{13}N_3O_4S$ Molecular Weight: 247.27 g/mol

Analytical Methodologies and Experimental Protocols

A variety of analytical methods are employed for the quality control and quantification of Tinidazole in pharmaceutical formulations. The most prevalent physicochemical methods are

Ultraviolet-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).^{[1][4]}

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for the determination of Tinidazole and its related impurities.

Experimental Protocol: RP-HPLC for Tinidazole and Related Substances^[5]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Zorbax C8 (250 x 4.6mm, 5µm particle size) or equivalent.^[5]
- Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in a ratio of 10:20:70 (v/v/v).^[5]
- Flow Rate: 1.0 mL/min.^[5]
- Detection: UV detection at a wavelength of 320 nm.^[5]
- Retention Time: Approximately 6.0 minutes for Tinidazole.^[5]
- Standard Preparation: A standard solution of Tinidazole is prepared in the mobile phase.
- Sample Preparation: A powdered sample of the dosage form is accurately weighed and dissolved in the mobile phase. The solution is then filtered before injection.

Experimental Protocol: RP-HPLC for Tinidazole in Bulk and Pharmaceutical Dosage Form^[6]

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm particle size).^[6]
- Mobile Phase: A mixture of 0.05M Phosphate Buffer (pH 2.8) and Acetonitrile in a ratio of 30:70 (v/v).^[6]
- Flow Rate: 1.0 mL/min.^[6]
- Detection: UV detection at a wavelength of 285 nm.^[6]

- Standard and Sample Preparation: 25 mg of Tinidazole standard or sample is dissolved in 25 mL of the mobile phase. A further dilution is made by transferring 0.5 mL of this solution into a 10 mL volumetric flask and making up the volume with the mobile phase.[6]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of Tinidazole.

Experimental Protocol: UV Spectrophotometry in NaOH and HCl[7]

- Instrumentation: A UV-Visible Spectrophotometer.
- Method I (in NaOH):
 - Solvent: 0.5 N Sodium Hydroxide.[7]
 - λ_{max} : 368.6 nm.[7]
 - Procedure: Prepare a stock solution of Tinidazole in the solvent. Prepare a series of dilutions to establish a calibration curve within the linearity range. Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
- Method II (in HCl):
 - Solvent: 0.5 N Hydrochloric Acid.[7]
 - λ_{max} : 279.2 nm.[7]
 - Procedure: Follow the same procedure as in Method I, using 0.5 N HCl as the solvent.
- Method III (Differential Spectrophotometry):
 - Procedure: A solution of Tinidazole in 0.5 N NaOH is placed in the sample cell, and a solution of the same concentration in 0.5 N HCl is placed in the reference cell. The differential absorption spectrum is then recorded.[7]

Non-Aqueous Titration

The British Pharmacopoeia specifies a non-aqueous titration method for the assay of Tinidazole.[7][8]

Experimental Protocol: Non-Aqueous Titration[8]

- Standard Preparation: 0.150 g of standard Tinidazole powder is dissolved in 25 mL of anhydrous acetic acid.[8]
- Sample Preparation: A quantity of powdered tablets equivalent to 0.150 g of Tinidazole is dissolved in 25 mL of anhydrous acetic acid.[8]
- Indicator: Two drops of crystal violet indicator are added to the solution.[8]
- Titrant: 0.1 M Perchloric acid.[8]
- Endpoint: The titration is carried out until a yellowish-green coloration is observed.[8]
- Calculation: Each 1 mL of 0.1 M perchloric acid is equivalent to 24.73 mg of Tinidazole.[8]

Quantitative Analytical Data

The following tables summarize key quantitative parameters for the described analytical methods.

Table 1: HPLC Method Parameters

| Parameter | Method by S. Vidyadhara et al.[5] | Method by Amer Khan & Guduru Mounika[6] |
|-----------------------------------|-----------------------------------|---|
| Linearity Range | Not Specified | 30-70 µg/mL |
| Limit of Detection (LOD) | Not Specified | 0.09 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 0.027 µg/mL |
| Recovery | Within limits | 98% to 102% |
| Correlation Coefficient (r^2) | > 0.995 | Not Specified |

Table 2: UV-Visible Spectrophotometry Method Parameters[7]

| Parameter | Method I (in NaOH) | Method II (in HCl) | Method III (Differential) |
|------------------------|---------------------------|-------------------------|---------------------------------------|
| λ_{max} | 368.6 nm | 279.2 nm | 368.8 nm (maxima), 276 nm (minima) |
| Linearity Range | 20 – 150 $\mu\text{g/mL}$ | 50-150 $\mu\text{g/mL}$ | 20 – 120 $\mu\text{g/mL}$ |
| Assay Results (n=6) | 99.82 \pm 0.1261% | 99.86 \pm 0.0993% | 99.80 \pm 0.1356% |

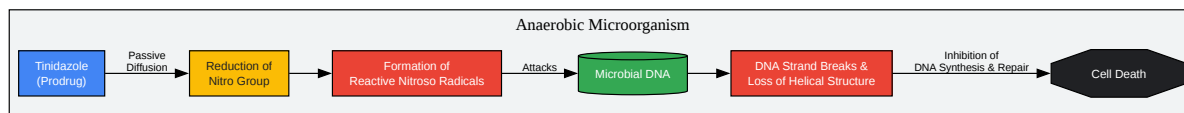
Table 3: Pharmacokinetic Parameters of Tinidazole

| Parameter | Value |
|--------------------------------|---------------------|
| Bioavailability (Oral) | >90%[9] |
| Peak Plasma Concentration Time | ~2 hours[9] |
| Protein Binding | 12%[10] |
| Half-life | 12-14 hours[10][11] |
| Total Clearance | 51 mL/min[12][13] |
| Renal Clearance | 10 mL/min[12][13] |
| Volume of Distribution | 50 L[10][12][13] |

Mechanism of Action and Metabolic Pathways

Mechanism of Action

Tinidazole is a prodrug that exerts its antimicrobial effects by damaging the DNA of susceptible organisms.[6][14] Its selective toxicity is due to the fact that its activation occurs efficiently only in anaerobic environments.[14]

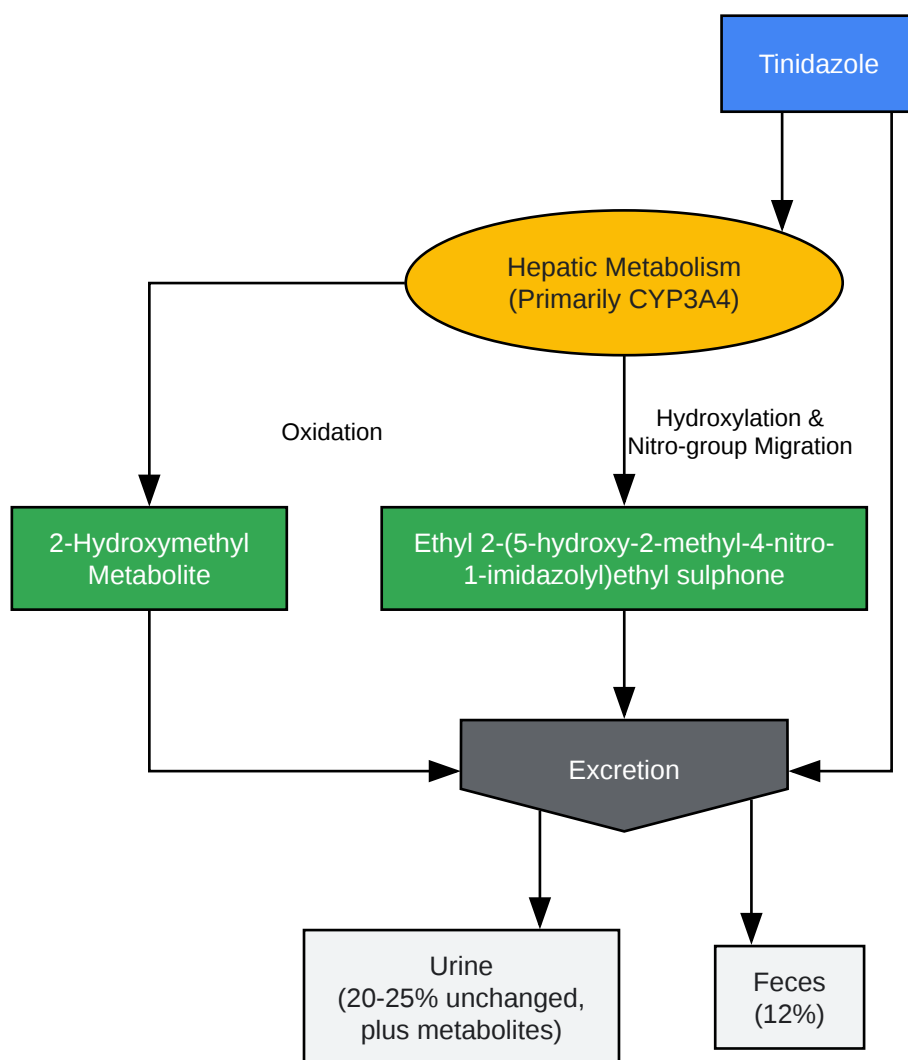


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Caption: Mechanism of action of Tinidazole in anaerobic microorganisms.

Metabolic Pathway

Tinidazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10][15][16] The main metabolic processes are oxidation, hydroxylation, and conjugation.[15]



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Caption: Simplified metabolic pathway of Tinidazole.

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